Cyclobutanecarboxylate

Ring Strain Kinetic Reactivity Organic Synthesis

Cyclobutanecarboxylate refers to a class of organic compounds comprising a cyclobutane ring (a four-membered carbocycle) directly bonded to a carboxylate (-COO⁻) functional group. This structure is derived from cyclobutanecarboxylic acid (CAS 3721-95-7) upon deprotonation or esterification.

Molecular Formula C5H7O2-
Molecular Weight 99.11 g/mol
Cat. No. B8599542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylate
Molecular FormulaC5H7O2-
Molecular Weight99.11 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)[O-]
InChIInChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)/p-1
InChIKeyTXWOGHSRPAYOML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutanecarboxylate: Technical Profile and Procurement Rationale for the Four-Membered Ring Carboxylate Scaffold


Cyclobutanecarboxylate refers to a class of organic compounds comprising a cyclobutane ring (a four-membered carbocycle) directly bonded to a carboxylate (-COO⁻) functional group. This structure is derived from cyclobutanecarboxylic acid (CAS 3721-95-7) upon deprotonation or esterification. The defining characteristic of the cyclobutane ring is its substantial ring strain, quantified at approximately 26.3 kcal/mol [1], which arises from bond angles compressed to ~90° and significant eclipsing interactions. This strain energy is only slightly less than that of cyclopropane (~27.5 kcal/mol), yet the four-membered ring exhibits a distinct profile of reactivity and physicochemical properties compared to its three-, five-, and six-membered analogs [2]. As an anionic species or ester precursor, cyclobutanecarboxylate serves as a versatile building block in organic synthesis, enabling unique transformations and providing a scaffold for pharmaceutical and agrochemical development. Its procurement value lies not in generic utility, but in the specific, quantifiable advantages its strained ring confers over closely related cycloalkanecarboxylates in precisely defined applications.

Why Cyclobutanecarboxylate Is Not Readily Interchangeable with Other Cycloalkanecarboxylates: A Procurement Risk Overview


Despite belonging to the same functional class of cycloalkanecarboxylates, the cyclobutane scaffold cannot be considered a simple, drop-in replacement for its cyclopropane, cyclopentane, or cyclohexane counterparts. This is not a matter of incremental differences in physical properties, but rather of profound, quantifiable disparities in fundamental chemical behavior that directly impact research outcomes and industrial utility. The near-identical ring strain energies of cyclopropane and cyclobutane mask a stark divergence in kinetic reactivity and reaction pathways [1]. Moreover, the cyclobutane ring exerts a unique electronic influence, as dramatically demonstrated by a 10,000-fold enhancement in the acidity of an adjacent enol group compared to the cyclopentyl system [2]. In biological contexts, the metabolism and molecular recognition of cyclobutanecarboxylate differ substantially from its cyclic homologs, with carnitine conjugation rates exhibiting a strong dependence on ring size [3]. Consequently, assuming interchangeability without rigorous, context-specific validation introduces substantial scientific and financial risk into procurement decisions. The evidence detailed below establishes the specific, measurable parameters where cyclobutanecarboxylate diverges from its closest analogs.

Cyclobutanecarboxylate: Quantitative Head-to-Head Performance Data Against Closest Structural Analogs


Ring Strain vs. Kinetic Reactivity: Why Cyclobutane and Cyclopropane Are Not Functionally Equivalent

Cyclobutane and cyclopropane are often grouped as 'strained' rings, but this generalization masks a critical difference in kinetic reactivity. While their total ring strain energies are comparable—approximately 26.3 kcal/mol for cyclobutane versus 27.5 kcal/mol for cyclopropane [1]—the rates of ring-opening reactions differ by orders of magnitude. This disparity stems from the fact that strain energy is a thermodynamic quantity, not a direct predictor of reaction kinetics. Studies show that despite similar strain release, cyclopropanes and cyclobutanes exhibit 'stark differences in their rates of ring-opening' due to distinct transition-state geometries and orbital interactions [2]. Therefore, a synthetic route optimized for a cyclopropylcarboxylate will almost certainly not perform similarly with a cyclobutanecarboxylate analog, and vice-versa, demanding a separate, empirical optimization.

Ring Strain Kinetic Reactivity Organic Synthesis

The 10,000-Fold Acid-Strengthening Effect: Cyclobutane vs. Cyclopentane Scaffolds

The cyclobutane ring exerts a profound, non-intuitive electronic effect on an adjacent functional group. In a direct experimental comparison, the acidity constant (Ka) of the enol group of the 2-oxocyclobutanecarboxylate ion was found to be four orders of magnitude (10,000×) greater than that of the corresponding enol in the 2-oxocyclopentanecarboxylate system [1]. This translates to a pKa difference of four units, a colossal shift in chemical reactivity. The study attributes this 'remarkable acid-strengthening effect' to the enhanced s-character of the exocyclic bonds from the smaller cyclobutane ring [1].

Acidity Enhancement Electronic Effects Enol Chemistry

Metabolic Fate Divergence: Differential Conjugation Rates with Cyclic Carboxylic Acids

The metabolic handling of small cycloalkanecarboxylic acids is not uniform. An in vitro study using rat hepatocytes and kidney slices established a clear ring-size-dependent substrate specificity for carnitine conjugation. Cyclopropanecarboxylic acid was identified as the best substrate, followed in order by cyclobutanecarboxylic acid (CBCA) and then cyclohexanecarboxylic acid (CHCA) [1]. This order was reversed for glycine conjugation. This data demonstrates that cyclobutanecarboxylate is not simply an 'average' substrate; it occupies a distinct position in the metabolic rank order, suggesting its clearance and potential toxicity profile will differ from its nearest homologs.

Drug Metabolism ADME Carnitine Conjugation

Antifungal Activity: Aminocyclobutanecarboxylic Acid Derivatives Outperform Commercial SDHI Fungicides

In the development of new succinate dehydrogenase inhibitor (SDHI) fungicides, the 1-aminocyclobutanecarboxylic acid scaffold has demonstrated potent activity against key plant pathogens. In a direct comparison, a lead compound (A21) from this series exhibited EC50 values of 0.03 mg/L against Rhizoctonia solani and 0.04 mg/L against Botrytis cinerea. These values represent a significant improvement over the commercial SDHI fungicide boscalid, which had EC50 values of 0.29 mg/L and 0.42 mg/L against the same pathogens, respectively [1]. The activity of A21 was comparable to, and in one case superior to, the more modern SDHI fungicide fluxapyroxad (EC50 = 0.02 mg/L for R. solani, 0.20 mg/L for B. cinerea) [1].

Agrochemicals Succinate Dehydrogenase Inhibitor Fungicide

Anticancer Platinum Complexes: Functionalized Cyclobutane-1,1-Dicarboxylate Ligands Modulate Cytotoxicity

The nature of the cyclobutane-based leaving ligand in platinum(II) anticancer complexes is a critical determinant of cytotoxic potency. A study comparing three novel platinum(II) compounds featuring functionalized cyclobutane-1,1-dicarboxylate ligands (compounds 1-3) against the clinically used drugs oxaliplatin and carboplatin revealed a clear structure-activity relationship. The sequence of cytotoxicity was determined to be: compound 3 > oxaliplatin > compound 2 > compound 1 > carboplatin [1]. Notably, compound 3, bearing a 3-oxocyclobutane-1,1-dicarboxylate ligand, was 'much more active than oxaliplatin' against A549 (lung) and HepG-2 (liver) cancer cell lines, while exhibiting lower cytotoxicity than oxaliplatin in a non-cancerous HUVEC cell line [1].

Medicinal Chemistry Platinum Drugs Cytotoxicity

Thermochemical Stability: Weak Geminal Stabilization in Cyclobutanecarboxylates

The presence of geminal alkoxycarbonyl substituents on a cyclobutane ring provides only minimal thermochemical stabilization. Contrary to earlier hypotheses that such substitution might significantly alleviate ring strain, calorimetric measurements indicate that gem-alkoxycarbonyl groups stabilize small rings (including cyclopropanes and cyclobutanes) by a modest amount of ≤ 8 kJ·mol⁻¹ [1]. This finding is consistent across multiple ring systems and implies that the intrinsic ring strain of the cyclobutane scaffold is largely retained even after substitution. As part of this work, a revised enthalpy of combustion was reported for methyl cyclobutanecarboxylate [1].

Thermochemistry Ring Strain Substituent Effects

Procurement-Driven Application Scenarios for Cyclobutanecarboxylate Scaffolds


Discovery of Next-Generation SDHI Fungicides with Enhanced Efficacy

The superior in vitro antifungal potency of aminocyclobutanecarboxylic acid derivatives against major crop pathogens like Rhizoctonia solani and Botrytis cinerea positions this scaffold as a prime candidate for agrochemical development. The quantitative data showing a 5- to 10-fold improvement in EC50 over commercial standards like boscalid and fluxapyroxad [1] provides a compelling rationale for procuring cyclobutanecarboxylate building blocks. Researchers focused on overcoming resistance or improving field performance of SDHI fungicides can directly leverage this scaffold as a validated starting point for lead optimization.

Tuning the Therapeutic Index of Platinum-Based Anticancer Agents

The ability to modulate the cytotoxicity and selectivity of platinum(II) complexes by functionalizing the cyclobutane-1,1-dicarboxylate leaving ligand is a key finding for medicinal chemistry. The evidence that a specific 3-oxo-derivative (Compound 3) exhibits greater potency than oxaliplatin against cancer cells but lower toxicity against healthy endothelial cells [2] provides a clear strategy for improving upon existing platinum drugs. Procurement of cyclobutane-1,1-dicarboxylic acid and its derivatives is thus justified for programs aiming to create safer and more effective chemotherapeutics.

Design of Metabolic Probes and ADME Studies for Cyclic Carboxylic Acids

The differential rank order for carnitine conjugation among cyclic carboxylic acids (cyclopropane > cyclobutane > cyclohexane) [3] provides a critical, data-driven reason to include cyclobutanecarboxylate probes in drug metabolism studies. Researchers investigating the ADME properties of new chemical entities containing a cycloalkyl carboxylic acid moiety cannot extrapolate from other ring sizes. Procuring isotopically labeled or analytical-grade cyclobutanecarboxylate standards is essential for generating accurate metabolic stability and clearance data, thereby de-risking preclinical development.

Exploiting Ring Strain in Novel Synthetic Methodology Development

The persistent and largely unrelieved ring strain of the cyclobutane core, as confirmed by thermochemical studies showing only weak stabilization by geminal substituents (≤ 8 kJ·mol⁻¹) [4], makes cyclobutanecarboxylates valuable substrates for developing new synthetic reactions. The 'stark differences' in kinetic reactivity compared to cyclopropanes [5] open unique mechanistic pathways. Procurement of cyclobutanecarboxylates is a strategic choice for academic and industrial research groups seeking to discover and exploit ring-opening, rearrangement, or cycloaddition reactions that are not accessible with other cyclic carboxylates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.